5-Bromo-2,3-dichlorotoluene

Physical Properties Process Chemistry Crystallization

Researchers often face stalled syntheses when a single halogenated intermediate lacks the differentiated reactivity needed for sequential bond construction. 5-Bromo-2,3-dichlorotoluene (CAS 204930-38-1) resolves this with a privileged 5-bromo-2,3-dichloro pattern that delivers orthogonal reaction handles-the bromine atom is primed for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the chlorine atoms remain available for subsequent nucleophilic aromatic substitution or directed ortho-metalation. This enables predictable, stepwise molecular complexity build-up that non-differentiated dihalo or monohalo analogs cannot replicate. Key procurement advantages: solid physical state (mp ~46 °C) simplifies handling and purification versus liquid analogs; high density (1.645 g/cm³) supports high-temperature batch processing; and ready availability in research quantities from 100 mg to 1 g with rapid global shipping.

Molecular Formula C7H5BrCl2
Molecular Weight 239.92 g/mol
CAS No. 204930-38-1
Cat. No. B1595541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-dichlorotoluene
CAS204930-38-1
Molecular FormulaC7H5BrCl2
Molecular Weight239.92 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)Cl)Br
InChIInChI=1S/C7H5BrCl2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
InChIKeyICUYBMLOJZFUKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,3-dichlorotoluene Overview


5-Bromo-2,3-dichlorotoluene (CAS 204930-38-1) is a halogenated aromatic compound with the molecular formula C₇H₅BrCl₂ and a molecular weight of 239.92 g/mol . This compound is a specific isomer within the dihalo-bromotoluene family, characterized by a bromine atom at the 5-position and two chlorine atoms at the 2- and 3-positions on the toluene ring . It is primarily utilized as a versatile intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research, due to its unique substitution pattern which facilitates selective further functionalization . As a solid with a predicted melting point of 46.10° C, its physical state also presents specific handling and processing considerations compared to more common liquid analogs [1].

5-Bromo-2,3-dichlorotoluene: Substitution Pattern Importance


The assumption that any halogenated toluene can serve as a simple, interchangeable building block is a common pitfall in chemical procurement and synthesis design. The specific 5-bromo-2,3-dichloro substitution pattern in this compound dictates a unique electronic and steric environment on the aromatic ring, which profoundly influences its reactivity in subsequent steps, particularly in cross-coupling and nucleophilic aromatic substitution reactions . Unlike analogs with different halogen combinations or substitution positions, this precise arrangement yields distinct physicochemical properties, such as a higher density of approximately 1.645 g/cm³ compared to 1.228 g/cm³ for 2,3-dichlorotoluene, which can impact reaction conditions, phase behavior, and purification protocols . Furthermore, the presence of both chlorine and bromine atoms offers orthogonal reactivity, a critical feature for complex molecule construction that cannot be replicated by simpler dihalo or monohalo-toluene analogs .

5-Bromo-2,3-dichlorotoluene vs Analogs: Key Data Comparison


Density Impact of Bromine Substitution

The substitution of a bromine atom significantly increases the compound's density compared to its dichloro analog. This physical property is not merely academic; it directly impacts industrial handling, phase separation during synthesis, and the design of crystallization processes. The higher density of 5-Bromo-2,3-dichlorotoluene distinguishes it from the more common, lighter 2,3-dichlorotoluene intermediate .

Physical Properties Process Chemistry Crystallization

Boiling Point: Dichloro vs Monochloro Analog

The addition of a second chlorine atom results in a substantial increase in boiling point compared to a monochloro analog. This difference is critical for designing reaction conditions, selecting high-boiling solvents, and implementing purification techniques like distillation. 5-Bromo-2,3-dichlorotoluene's higher boiling point makes it suitable for reactions requiring elevated temperatures without significant volatility loss [1].

Thermal Properties Distillation Reaction Conditions

Minimum Purity Specifications for Procurement

A critical but often overlooked aspect of scientific procurement is the assured purity grade available from commercial suppliers. For 5-Bromo-2,3-dichlorotoluene, multiple reputable vendors explicitly specify a minimum purity of 95% or greater (e.g., 95% from AKSci, 97% from ChemScene, NLT 98% from Boroncore) . This establishes a clear, quantifiable benchmark for quality that can be specified in purchase orders. While the exact purity of in-house synthesized or lesser-sourced analogs may be variable and unverified, procurement of 5-Bromo-2,3-dichlorotoluene from these established sources offers a verifiable standard, reducing the risk of reaction failure due to unknown impurities.

Procurement Quality Control Sourcing

5-Bromo-2,3-dichlorotoluene: Key Application Scenarios


Scaffold for Drug & Agrochemical Discovery

The orthogonal reactivity offered by its bromo and dichloro substitution pattern makes 5-Bromo-2,3-dichlorotoluene a privileged scaffold for the construction of diverse compound libraries in early-stage drug and pesticide discovery. The bromine atom is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the chlorine atoms can be leveraged for nucleophilic aromatic substitution or further functionalization via directed ortho-metalation strategies . This stepwise functionalization potential is directly linked to the specific substitution pattern, enabling chemists to build molecular complexity in a controlled, predictable manner, a capability not inherent to less differentiated halogenated toluene analogs.

Intermediate for Electronic & Specialty Materials

The unique electronic properties conferred by the 5-bromo-2,3-dichloro substitution pattern, including its predicted density and boiling point, make this compound a candidate precursor for advanced materials . Its potential use in synthesizing organic semiconductors, liquid crystals, or specialized dyes relies on the precise positioning of the halogen atoms to modulate electronic density and intermolecular interactions in the final product . Procurement of this specific isomer is essential, as any deviation in the halogenation pattern would result in a final material with vastly different, and likely undesirable, optoelectronic or self-assembly properties.

Process Development and Scale-Up Applications

The distinct physical properties of 5-Bromo-2,3-dichlorotoluene, particularly its higher density (1.645 g/cm³) and boiling point (~256°C) relative to its dichloro analog, provide a valuable case study for chemical engineers and process chemists . Its use in developing and optimizing processes for high-density liquid-liquid extractions, high-temperature batch reactions, or novel crystallization protocols is directly supported by these quantifiable physical characteristics. Selecting this compound for process R&D allows for the benchmarking of equipment and methodologies that will be directly transferable to the production of other high-density, high-boiling halogenated intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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